molecular formula C12H11NO4 B3122349 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS No. 303121-05-3

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3122349
CAS No.: 303121-05-3
M. Wt: 233.22 g/mol
InChI Key: QCWQXUIPKUUXKJ-UHFFFAOYSA-N
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Description

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compoundThe molecular formula of this compound is C12H11NO4, and it has a molecular weight of 233.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the ethoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups can coordinate with metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Lacks the ethoxy group but shares similar chelating properties.

    8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with an ethyl group instead of an ethoxy group.

    5-Carboxy-8-hydroxyquinoline: Contains a carboxylic acid group at a different position.

Uniqueness: 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of both ethoxy and carboxylic acid groups, which enhance its chelating ability and biological activity. The ethoxy group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQXUIPKUUXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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